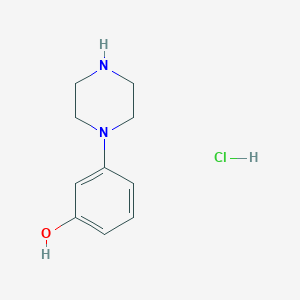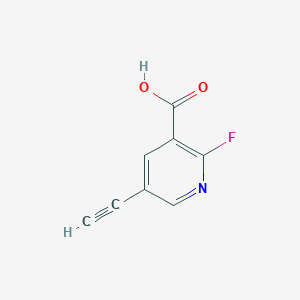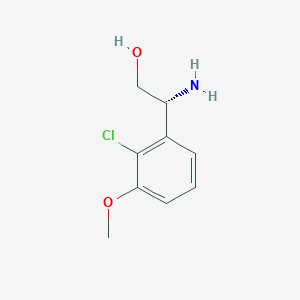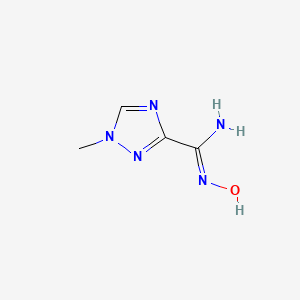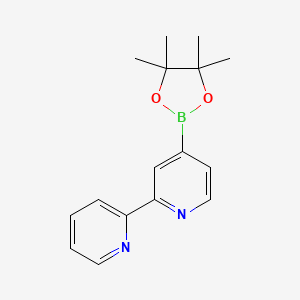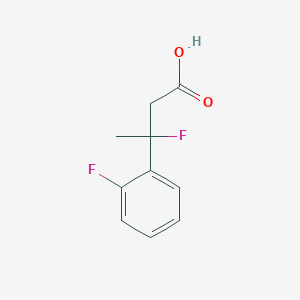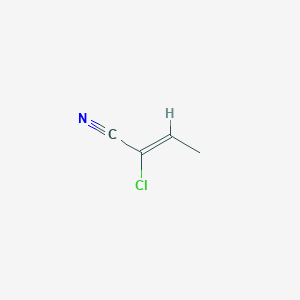
2-Chlorocrotononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Chlorobut-2-enenitrile is an organic compound with the molecular formula C4H4ClN It is a chlorinated derivative of butenenitrile, characterized by the presence of a chlorine atom and a nitrile group attached to a butene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Chlorobut-2-enenitrile typically involves the chlorination of but-2-enenitrile. One common method is the addition of chlorine to but-2-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane, at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, (Z)-2-Chlorobut-2-enenitrile can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the chlorination of but-2-enenitrile in the presence of a catalyst, such as iron(III) chloride, to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Chlorobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidation of (Z)-2-Chlorobut-2-enenitrile can yield compounds like 2-chlorobut-2-enoic acid.
Reduction: Reduction can produce 2-chlorobut-2-enamine.
Substitution: Substitution reactions can lead to the formation of compounds such as 2-hydroxybut-2-enenitrile.
Scientific Research Applications
(Z)-2-Chlorobut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Z)-2-Chlorobut-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
But-2-enenitrile: The parent compound without the chlorine atom.
2-Chlorobut-2-enoic acid: An oxidized derivative.
2-Chlorobut-2-enamine: A reduced derivative.
Uniqueness
(Z)-2-Chlorobut-2-enenitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct reactivity and potential applications compared to its analogs. The (Z)-isomer also has specific stereochemical properties that can influence its interactions and reactivity.
Properties
Molecular Formula |
C4H4ClN |
|---|---|
Molecular Weight |
101.53 g/mol |
IUPAC Name |
(Z)-2-chlorobut-2-enenitrile |
InChI |
InChI=1S/C4H4ClN/c1-2-4(5)3-6/h2H,1H3/b4-2- |
InChI Key |
WXWINPQHYPNRDX-RQOWECAXSA-N |
Isomeric SMILES |
C/C=C(/C#N)\Cl |
Canonical SMILES |
CC=C(C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
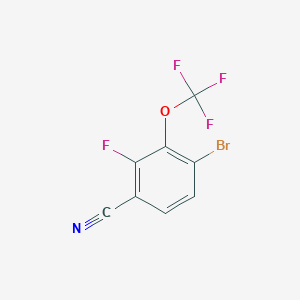

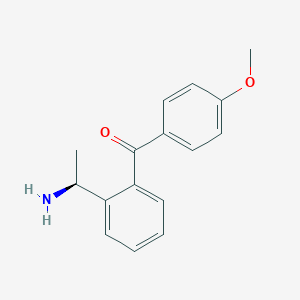
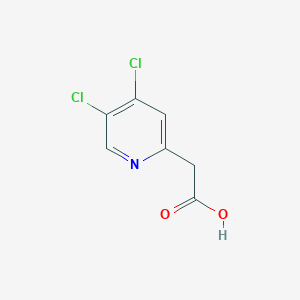

![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
